molecular formula C8H9Br2NO2S B2562322 Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 1955548-41-0

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No. B2562322
CAS RN: 1955548-41-0
M. Wt: 343.03
InChI Key: ISPQIKDGYXCCRK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a complex organic compound. It is also known by other names such as Ethyl α-bromoisobutyrate, Ethyl 2-bromoisobutyrate, Ethyl 2-bromo-2-methylpropionate, α-Bromoisobutyric acid, ethyl ester, Ethyl 2-bromo-2-methylpropanoate, Propionic acid, 2-bromo-2-methyl-, ethyl ester, 2-Bromo-2-methylpropanoic acid, ethyl ester, Ethyl α-bromo-α-methylpropionate .

Scientific Research Applications

Quantum Dot Synthesis

Quantum dots (QDs) are nanoscale semiconductor particles with remarkable optical properties. Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate can serve as a ligand during QD synthesis. By coordinating with metal ions, it facilitates controlled growth of QDs, enabling applications in imaging, solar cells, and displays .

properties

IUPAC Name

ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPQIKDGYXCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(SC(=N1)Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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